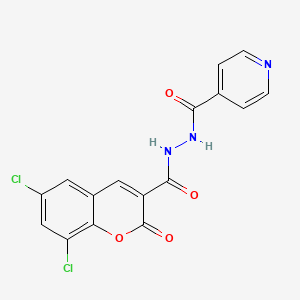

N'-(6,8-dichloro-2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N’-(6,8-dichloro-2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide” is a compound that is part of the coumarin family . Coumarin derivatives are one of the most investigated fluorophores due to their strong emission in the visible region, large Stokes shifts, high photostability, and high fluorescence quantum yields .

Synthesis Analysis

The synthesis of this compound involves the attachment of a hydrazide chain to the coumarin moiety at the 3-position . This process enhances the intramolecular charge transfer (ICT) and sets up a donor set selective for copper via the carbonyl oxygen and amide nitrogen .Molecular Structure Analysis

The molecular structure of this compound is based on the coumarin structure, with additional groups attached at specific positions. The carbon in the 3-position has a partial negative charge in coumarins . The ICT mechanism could be modulated by the introduction of an electron-donating substituent at the 7-position or an electron-withdrawing substituent at the 3-position .Chemical Reactions Analysis

This compound shows an instant turn-off fluorescence response to Cu 2+ over other metal ions in an ethanol-water mixture based on ICT . It was found that the pyridine-analogue coumarin is a highly selective and sensitive sensor for Cu 2+ .作用機序

Target of Action

The primary target of N’-(6,8-dichloro-2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide, also known as Compound-0056, is VISTA (V-type immunoglobulin domain-containing suppressor of T-cell activation) . VISTA is a negative checkpoint regulator expressed on naïve T cells .

Mode of Action

Compound-0056 acts as an agonist binding to the extracellular domain protein of VISTA . This interaction enhances the function of the VISTA protein, which in turn inhibits the inflammatory response of T cells and the transformation of naive T cells .

Biochemical Pathways

The compound’s action primarily affects the T-cell receptor signaling pathway . By enhancing the function of VISTA, it suppresses T-cell activation, thereby modulating the immune response .

Result of Action

The molecular and cellular effects of the compound’s action include the suppression of T-cell mediated immune responses . This can result in a decrease in inflammation and immune response, which could be beneficial in the treatment of autoimmune diseases .

Safety and Hazards

The safety data sheet for a similar compound, 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .

将来の方向性

The design of new optical materials such as organic fluoroionophores and functionalized quantum dots or nanowires is currently a task of synthetic chemistry . The development of novel fluorescent chemosensors, like the compound , is a promising area of research, particularly for the detection and monitoring of copper levels in drinking water .

特性

IUPAC Name |

N'-(6,8-dichloro-2-oxochromene-3-carbonyl)pyridine-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2N3O4/c17-10-5-9-6-11(16(24)25-13(9)12(18)7-10)15(23)21-20-14(22)8-1-3-19-4-2-8/h1-7H,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSAZARAANLXLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NNC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-7,9-dimethyl-1-[(3-methylphenyl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6479842.png)

![3-tert-butyl-7,9-dimethyl-1-[(naphthalen-1-yl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6479849.png)

![9-benzyl-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6479857.png)

![9-benzyl-3-[(4-chlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6479864.png)

![5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B6479880.png)

![2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6479895.png)

![3-amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6479910.png)

![6,8-dichloro-3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one](/img/structure/B6479917.png)

![6-Chloro-3-{[4-benzylpiperazinyl]carbonyl}chromen-2-one](/img/structure/B6479926.png)

![(2E)-8-methoxy-2-{[(4-methoxyphenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6479937.png)

![4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B6479955.png)